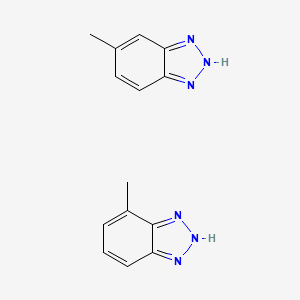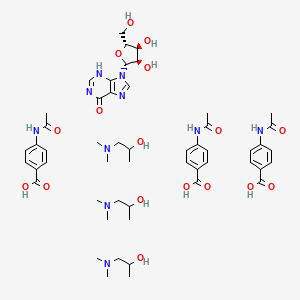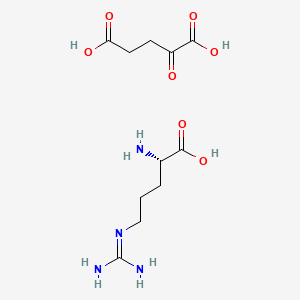
L-Arginine 2-oxoglutarate
概要
説明
L-Arginine 2-oxoglutarate, also known as Alpha-ketoglutarate (AKG), is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety . It is an essential metabolite in virtually all organisms as it participates in a variety of biological processes .
Synthesis Analysis
The synthesis of L-Arginine 2-oxoglutarate involves several reactions. In one reaction, 2-oxoglutarate and L-arginine react with oxygen to produce succinate, carbon dioxide, and L-hydroxyarginine . Other reactions involve alkylation, Michael reactions, and oxidation reactions .
Molecular Structure Analysis
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety . It is a very important biomolecule as it is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Chemical Reactions Analysis
The chemical reactions involving L-Arginine 2-oxoglutarate are complex. In one reaction, 2-oxoglutarate and L-arginine react with oxygen to produce succinate, carbon dioxide, guanidine, and (S)-1-pyrroline-5-carboxylate . In another reaction, 2-oxoglutarate is dioxygenated to produce one molecule of ethylene and three molecules of carbon dioxide .
Physical And Chemical Properties Analysis
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety . It is a very important biomolecule as it is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
科学的研究の応用
Enzyme Reactions and Metabolism : L-Lysine:2-oxoglutarate 6-aminotransferase catalyzes transamination between L-alanine and 2-oxoglutarate, with effects on enzyme activity influenced by various anions and arginine-specific reagents (Yoshimura, Tanizawa, Tanaka, & Soda, 1984).
Role in Ethylene Formation : In Pseudomonas syringae, the ethylene-forming enzyme (EFE) utilizes L-arginine and 2-oxoglutarate for the simultaneous production of ethylene and succinate, revealing insights into the mechanisms of the non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase superfamily (Martinez et al., 2017).
Synthetic Applications in Biochemistry : Synthesis studies of the β-hydroxy-α-amino acid 3-hydroxy-L-arginine, an intermediate in biosynthetic pathways involving 2-oxoglutarate-dependent FeII oxygenases, highlight the chemical complexity and the importance of protecting-group strategies in synthetic biochemistry (Lemke & Ducho, 2016).
Microbial Production of L-Arginine : Research on the metabolic engineering of microorganisms like Corynebacterium glutamicum for L-arginine production illustrates the use of genetic and systems metabolic engineering to optimize the production of L-arginine and its derivatives (Shin & Lee, 2014).
Clinical Pharmacology : Studies on the clinical pharmacology of L-arginine have demonstrated its role in improving endothelial function and its potential therapeutic applications in cardiovascular diseases (Böger & Bode-Böger, 2001).
Biochemical Characterization of Enzymes : Investigations into the biochemical and spectroscopic characteristics of enzymes like the EFE from Pseudomonas syringae provide detailed insights into their reaction mechanisms, especially in the context of L-arginine and 2-oxoglutarate interactions (Martinez & Hausinger, 2016).
Arginine and Aging : Research has explored the anti-aging effects of L-arginine, indicating its broad pharmacological effects and potential in reducing risks of various age-related diseases (Gad, 2010).
Arginine Metabolism in Disease : Altered arginine metabolism has been studied in the context of diseases like Alzheimer's, demonstrating significant changes in arginine metabolism in affected brain regions (Liu et al., 2014).
作用機序
The mechanism of action of L-Arginine 2-oxoglutarate involves the activation of C–H bonds. 2-oxoglutarate-dependent oxygenases (2OGXs) are remarkably versatile biocatalysts for the activation of C–H bonds . They accept both small and large molecules carrying out a plethora of reactions, including hydroxylations, demethylations, ring formations, rearrangements, desaturations, and halogenations .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNZHOQVAPMFX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937505 | |
| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16856-18-1, 5256-76-8 | |
| Record name | Arginine α-oxoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diarginine α-ketoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5256-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxopentanedioic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B7908034.png)

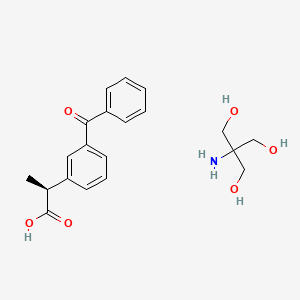
![calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate](/img/structure/B7908054.png)
![disodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908058.png)
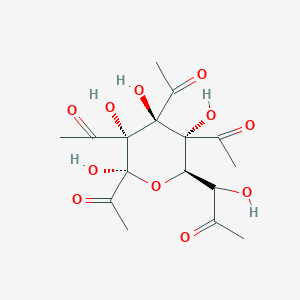
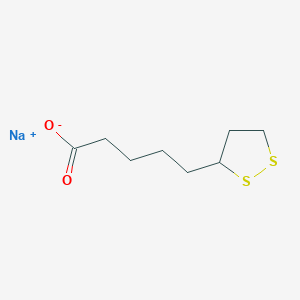
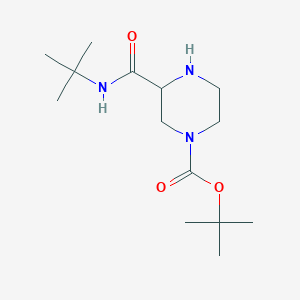
![2-[2-(4-Dibenzo[b, f][1,4]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate](/img/structure/B7908085.png)
![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
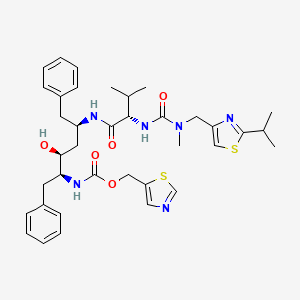
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)
